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molecular formula C10H12N2O6S B8363084 Ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate

Ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate

Cat. No. B8363084
M. Wt: 288.28 g/mol
InChI Key: FHCJZJVUPSXZNU-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

Ethyl 4-[(methylsulfonyl)amino]benzoate (Lumma, W. C. et al. J. Med. Chem. 1987, 30, 758-763) (2.0 g, 0.0082 mol) was added portionwise to fuming nitric acid (10 mL) at 5°-10° C. over 0.25 h. The mixture was further stirred for 0.5 h at 10°-15° C. and then poured into cold water (50 mL). The yellow precipitate was separated by filtration and washed several times with cold water. The cake was recrystallized from ethyl acetate to give 1.7 g (72%) of ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate as yellow crystals, mp 124° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=1)(=[O:4])=[O:3].[N+:17]([O-])([OH:19])=[O:18]>O>[N+:17]([C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][C:6]=1[NH:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:10]([O:12][CH2:13][CH3:14])=[O:11])([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 0.5 h at 10°-15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow precipitate was separated by filtration
WASH
Type
WASH
Details
washed several times with cold water
CUSTOM
Type
CUSTOM
Details
The cake was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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